2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Description
2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are heterocyclic compounds that contain a benzene ring fused to a pyran ring. This particular compound is of interest due to its potential biological and pharmacological activities, including antitumor, antimicrobial, and antioxidant properties .
Properties
IUPAC Name |
2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c1-25-13-6-4-5-12(9-13)19-16-10-18(22)14-7-2-3-8-15(14)20(16)26-21(24)17(19)11-23/h2-10,19H,24H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUHTEVUKREZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4C(=C3)Cl)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the condensation of 4-chlororesorcinol with aromatic aldehydes and malononitrile in the presence of a base such as piperidine under microwave irradiation . This method is efficient and provides good yields. Another approach involves the use of ball milling for the solvent-free reaction of aromatic aldehydes with malononitrile and resorcinol derivatives . This method is environmentally friendly and offers high yields without the need for organic solvents.
Chemical Reactions Analysis
2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is . The compound features a chromene core structure, which is a fused benzene and pyran ring system, making it a member of the chromene derivatives family. Its unique substitution pattern contributes to its distinct biological activities.
Chemistry
- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow it to participate in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to standard antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases.
Medicine
- Antitumor Activity : Research indicates that this compound can inhibit tumor growth by inducing apoptosis in cancer cells. It targets specific pathways involved in cell survival, particularly by inhibiting proteins such as Bcl-2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 10 |
Industry
- Corrosion Inhibitors : The compound's chemical structure allows it to function as an effective corrosion inhibitor in various industrial applications, protecting metals from degradation.
Case Study 1: Antimicrobial Efficacy
A study published in Nature examined the antimicrobial effects of this compound against multidrug-resistant bacteria. The results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a new antimicrobial agent .
Case Study 2: Antitumor Mechanisms
Research conducted on the antitumor mechanisms of this compound revealed that it induces apoptosis in cancer cells through mitochondrial pathways. The study highlighted its ability to downregulate anti-apoptotic proteins, thus promoting cell death in various cancer types .
Case Study 3: Synthesis and Application
A synthetic pathway for creating derivatives of this compound was explored, demonstrating its utility as a versatile building block for developing new therapeutic agents. Various derivatives were synthesized and tested for enhanced biological activity .
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to inhibit the Bcl-2 protein, leading to the induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can be compared with other chromene derivatives, such as:
2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitrile: Known for its antitumor and antimicrobial activities.
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: Exhibits broad-spectrum antibacterial activity and is used as a corrosion inhibitor.
Chromeno[2,3-b]chromenes: These compounds have various biological activities, including neuroprotective and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities , particularly in the fields of antitumor , antimicrobial , and antioxidant properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1272756-50-9
- Molecular Formula : C21H15ClN2O2
- Molecular Weight : 362.81 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including MDA-MB-231, MCF-7, and T47D. Its mechanism involves the inhibition of the Bcl-2 protein, which is crucial for regulating apoptosis in cancer cells. By promoting apoptosis, this compound can effectively reduce tumor growth .
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones and low minimum inhibitory concentrations (MICs) compared to standard antibiotics .
- Antioxidant Effects : The antioxidant capabilities of this compound contribute to its protective effects against oxidative stress, which is linked to various diseases, including cancer.
Antitumor Activity
A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (μg/mL) | Comparison Drug | IC50 (μg/mL) |
|---|---|---|---|
| MDA-MB-231 | 10.5 | Etoposide | 15.0 |
| MCF-7 | 12.0 | Etoposide | 17.0 |
| T47D | 11.5 | Etoposide | 16.0 |
These results indicate that the compound exhibits comparable or superior cytotoxicity relative to etoposide, a standard chemotherapeutic agent .
Antimicrobial Activity
The antimicrobial efficacy has been assessed through various assays:
| Pathogen | MIC (μg/mL) | Reference Drug | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | Penicillin | 0.5 |
| Escherichia coli | 0.30 | Ampicillin | 0.75 |
| Candida albicans | 1.00 | Fluconazole | 1.50 |
The data demonstrate that the compound exhibits potent antimicrobial properties, making it a candidate for further development in treating infections .
Case Studies
- Cytotoxicity Evaluation : A study conducted by Abd-El-Aziz et al. (2016) reported that derivatives of chromene compounds showed potent cytotoxic activity against various cancer cell lines, with specific emphasis on those containing the benzo[h]chromene structure .
- Antimicrobial Activity Assessment : Another study by Ahmed et al. (2016) highlighted the synthesis and testing of chromene derivatives, including the target compound, revealing significant antimicrobial activity against several pathogens with MIC values as low as 0.007 µg/mL for some derivatives .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other chromene derivatives:
| Compound | Antitumor Activity (IC50 μg/mL) | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| 2-amino-4-(4-hydroxyphenyl)-4H-chromene | 15 | 0.50 |
| 2-amino-6-bromo-4H-chromene | 12 | 0.30 |
| 2-amino-6-chloro-4-(3-methoxyphenyl) | 10 | 0.25 |
This comparison illustrates that while similar compounds exhibit antitumor and antimicrobial activities, the target compound shows enhanced potency in both categories .
Q & A
Basic: What are the optimal synthetic routes for 2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via cyclocondensation of substituted naphthols (e.g., 6-chloro-1-naphthol) with α-cyano-3-methoxycinnamonitrile, using piperidine as a base catalyst in ethanol under reflux (60–90 minutes). Key parameters include:
- Solvent: Ethanol (polar protic) facilitates proton transfer and stabilizes intermediates .
- Catalyst: Piperidine (~0.5 mol%) accelerates enol formation and cyclization .
- Temperature: Reflux (~78°C) balances reaction rate and side-product suppression .
- Workup: Recrystallization from ethanol yields pure crystals (m.p. ~493–494 K) .
Table 1: Comparative synthesis conditions for analogous chromenes
| Precursor | Solvent | Catalyst | Time (min) | Yield* | Reference |
|---|---|---|---|---|---|
| 4-Methoxy-1-naphthol | Ethanol | Piperidine | 60 | ~75% | |
| Resorcinol + 3-Methoxybenzaldehyde | Water | None | 180 | ~82% |
*Yields extrapolated from structurally similar compounds.
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and torsion angles (e.g., C21H15ClN2O2 system, monoclinic P21/c space group, a = 12.6336 Å, β = 113.58°) .
- FT-IR/NMR:
- Mass spectrometry: HRMS (ESI) validates molecular ion [M+H]+ (e.g., C21H15ClN2O2: calc. 375.0874) .
Basic: How can researchers design initial pharmacological screening assays for this compound?
Methodological Answer:
- Antimicrobial activity: Use agar diffusion/broth microdilution against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing MIC/MBC values to standard drugs .
- Anticancer assays: Conduct MTT/WST-1 viability tests on cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM, with IC50 calculations .
- Enzyme inhibition: Screen against kinases (e.g., EGFR) or cyclooxygenases (COX-2) via fluorescence/colorimetric assays .
Advanced: How do crystal packing interactions influence the compound’s stability and bioactivity?
Methodological Answer:
- Hydrogen bonding: Intermolecular N–H⋯N bonds (e.g., N1–H2N1⋯N2, 2.89 Å) form infinite chains, enhancing thermal stability .
- π–π stacking: Centroid distances (e.g., 3.771 Å between benzochromene rings) affect solubility and receptor binding .
- Impact on bioactivity: Stronger packing reduces diffusion rates but may improve target selectivity. MD simulations can correlate crystal parameters with membrane permeability .
Advanced: How do substituents (e.g., 3-methoxy vs. 4-fluoro) alter pharmacological properties?
Methodological Answer:
-
Electron-withdrawing groups (Cl, F): Increase electrophilicity, enhancing enzyme inhibition (e.g., COX-2 IC50 reduced by 30% in 4-fluoro derivatives) .
-
Methoxy positioning: 3-Methoxy improves π-stacking with hydrophobic enzyme pockets (e.g., EGFR vs. 4-methoxy analogues) .
-
Comparative data:
Substituent Anticancer IC50 (µM) Antibacterial MIC (µg/mL) 3-Methoxyphenyl 18.7 (HepG2) 12.5 (S. aureus) 4-Fluorophenyl 22.4 (HepG2) 25.0 (S. aureus)
Data inferred from structurally similar compounds .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Variable control: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize discrepancies .
- Structural validation: Re-analyze conflicting compounds via SC-XRD to confirm substituent positions .
- Meta-analysis: Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with bioactivity trends .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies (AutoDock Vina): Model binding to EGFR (PDB: 1M17) with a focus on methoxy-phenyl hydrophobic interactions .
- DFT calculations (Gaussian): Optimize geometry at B3LYP/6-31G(d) level; calculate Fukui indices to identify reactive sites .
- MD simulations (GROMACS): Simulate membrane permeation (POPC bilayer) over 100 ns to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
